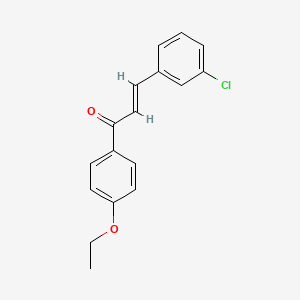

(2E)-3-(3-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Description

The compound (2E)-3-(3-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Its molecular formula is C₁₇H₁₅ClO₂, with a molar mass of 286.75 g/mol. The ethoxy group (–OCH₂CH₃) at the para position of ring A and the 3-chlorophenyl substitution on ring B distinguish it structurally from related compounds. Chalcones are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties, often modulated by substituent electronic and steric effects .

Properties

IUPAC Name |

(E)-3-(3-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO2/c1-2-20-16-9-7-14(8-10-16)17(19)11-6-13-4-3-5-15(18)12-13/h3-12H,2H2,1H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXPCBWQOBOEAG-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

The compound (2E)-3-(3-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one , commonly referred to as a chalcone, is a member of a class of compounds known for their diverse biological activities. The structural features of this compound, including the presence of a 3-chlorophenyl group and a 4-ethoxyphenyl group, contribute significantly to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

Chalcones are characterized by their unique structure, which includes:

- A propene chain with a double bond between the second and third carbon atoms.

- Two aromatic rings that enhance their chemical reactivity and biological activity.

The specific structure of (2E)-3-(3-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is illustrated below:

Anticancer Properties

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-3-(3-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve:

- Induction of apoptosis through the activation of caspases.

- Inhibition of cell proliferation by disrupting the cell cycle.

Table 1: Anticancer Activity Studies

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 18 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its anticancer properties, this chalcone has demonstrated anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of (2E)-3-(3-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has also been evaluated. It has been found to scavenge free radicals effectively, which can protect cells from oxidative stress-related damage.

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Enzymes: The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Binding: It has been suggested that chalcones can bind to various receptors, modulating signaling pathways associated with cell growth and survival.

- Gene Expression Modulation: There is evidence that chalcones can influence gene expression related to apoptosis and cell cycle regulation.

Study 1: Anticancer Efficacy in Preclinical Models

A recent study evaluated the anticancer efficacy of (2E)-3-(3-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one in xenograft models. The results showed a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent.

Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of arthritis, treatment with this chalcone resulted in decreased joint swelling and reduced levels of inflammatory markers, supporting its use in inflammatory conditions.

Comparison with Similar Compounds

Structural and Substituent Effects

Chalcones share the α,β-unsaturated ketone backbone but vary in aromatic ring substitutions. Key comparisons include:

Key Observations :

- Ethoxy vs. Crystal packing studies () suggest ethoxy’s larger size may weaken intermolecular interactions (e.g., hydrogen bonding) compared to methoxy .

- Chlorophenyl Position : The 3-chloro substitution on ring B (meta) contrasts with para-substituted analogs (e.g., 4-chlorophenyl in ). Meta positioning may alter π-π stacking or steric interactions in biological targets .

Antiviral and Enzyme Inhibition

- SARS-CoV-2 Spike Protein Interaction: Ethoxy-containing chalcones like PAAPE () showed moderate binding to the spike protein, but dimethylamino-substituted analogs (e.g., PAAPA) exhibited stronger ACE2 affinity, highlighting the importance of electron-donating groups for target engagement .

- Xanthine Oxidase Inhibition : Ethoxy and trifluoromethyl substitutions () correlate with DNA binding and urease inhibition, suggesting the target compound’s ethoxy group may similarly modulate enzyme interactions .

Antimicrobial Activity

- Ethoxy-substituted chalcones () demonstrated activity against E. coli and S. aureus, with MIC values influenced by substituent polarity. The target compound’s 3-chlorophenyl group may enhance hydrophobic interactions with bacterial membranes .

Structure-Activity Relationship (SAR)

- Electronegativity Trends : Compounds with para-halogens (e.g., 2j: IC₅₀ = 4.7 µM) outperform methoxy/ethoxy-substituted analogs (e.g., 2p: IC₅₀ = 70.79 µM) in inhibitory assays (). The ethoxy group’s electron-donating nature may reduce the α,β-unsaturated ketone’s electrophilicity, diminishing Michael addition-mediated bioactivity .

Physicochemical and Crystallographic Properties

- Crystal Packing : Ethoxy-substituted chalcones () exhibit distinct Hirshfeld surface profiles compared to methoxy analogs, with weaker C–H···O interactions due to steric hindrance from the ethyl group .

- Solubility : The ethoxy group marginally improves water solubility compared to methyl () but remains less polar than hydroxylated derivatives like cardamonin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.